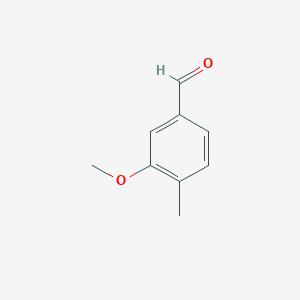

3-Methoxy-4-methylbenzaldehyde

Description

Historical Context and Early Preparations in Academic Literature

While a definitive first synthesis is not readily apparent in contemporary literature, several well-documented preparations have been reported in scientific journals, highlighting its accessibility from various precursors. These methods demonstrate standard, yet effective, transformations in organic chemistry.

One documented synthesis begins with 4-methyl-3-nitrobenzaldehyde (B1271188). mdma.ch This precursor undergoes reduction of the nitro group to an amine using tin(II) chloride (SnCl₂), followed by a diazotization reaction with sodium nitrite (B80452) (NaNO₂) and subsequent hydrolysis to yield 3-hydroxy-4-methylbenzaldehyde (B1330486). The final step is a Williamson ether synthesis, where the hydroxyl group is methylated using dimethyl sulfate (B86663) (Me₂SO₄) under basic conditions to afford 3-methoxy-4-methylbenzaldehyde with a reported yield of 88.5%. mdma.ch

Another approach involves a two-step sequence starting from methyl 3-methoxy-4-methylbenzoate. The ester is first reduced to the corresponding alcohol, 3-methoxy-4-methylbenzyl alcohol, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). The resulting primary alcohol is then oxidized to the target aldehyde using manganese dioxide (MnO₂), a mild reagent that selectively oxidizes benzylic alcohols. This route provides the final product in a 75% yield from the alcohol.

These preparations, summarized in Table 2, utilize fundamental organic reactions and provide reliable access to the compound for further research.

Table 2: Selected Synthetic Preparations of this compound

| Starting Material | Key Reagents | Yield | Reference |

|---|---|---|---|

| 3-Hydroxy-4-methylbenzaldehyde | Dimethyl sulfate (Me₂SO₄), NaOH | 88.5% | mdma.ch |

Significance as a Synthone in Contemporary Organic Chemistry Research

In the field of organic synthesis, the concept of a "synthon" is a fundamental part of retrosynthetic analysis. A synthon is an idealized fragment, usually an ion, that results from a logical disconnection of a target molecule but is not itself a real reagent. Instead, a "synthetic equivalent," a real chemical compound, is used to carry out the reaction.

This compound serves as a key synthetic equivalent for an electrophilic aromatic synthon. Its aldehyde group is susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is central to its role as a building block for more complex molecular architectures.

A clear illustration of its utility is in the Henry reaction (nitroaldol condensation). For example, it reacts with nitromethane (B149229) to form 3-methoxy-4-methyl-1-[(E)-2′-nitrovinyl]benzene in a 73% yield. acs.org This nitrovinyl derivative is a versatile intermediate itself, capable of further transformations. The compound is also a precursor for the synthesis of cinnamic acid derivatives, such as 3-(3-methoxy-4-methylphenyl)acrylic acid, which are important in medicinal chemistry and materials science. evitachem.com

Overview of Research Trajectories for this compound

Research involving this compound spans several areas, primarily leveraging its identity as a functionalized aromatic building block.

Natural Products and Chemical Ecology: An interesting avenue of research emerged when this compound was identified as one of the volatile organic compounds emitted by the fungus Hypoxylon invadens. This discovery places the compound in the context of chemical ecology, where it may play a role in intercellular signaling or interactions between organisms. Its presence as a natural product encourages further investigation into its biosynthetic pathways and ecological functions.

Synthesis of Bioactive Molecules: A major trajectory for this compound is its use as an intermediate in the synthesis of complex molecules with potential biological activity. biosynth.com The structural motif of a substituted benzaldehyde (B42025) is common in many pharmaceuticals and natural products. For instance, a related compound, 3-methoxy-4,5-methylenedioxy-benzaldehyde, is noted as a crucial intermediate for synthesizing various alkaloids and pharmaceutical products. By analogy, this compound serves as a valuable starting point for creating diverse molecular libraries for drug discovery. Its use in the total synthesis of complex natural products like mimosamycin (B1211893) further underscores its importance. mdma.ch

Advanced Organic Synthesis: The compound continues to be employed as a reactant in the development and optimization of new synthetic methodologies. Its well-defined structure and predictable reactivity make it a useful substrate for testing new reactions and for building more elaborate molecules for various applications, including materials science and proteomics research. scbt.comacs.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methoxy-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-3-4-8(6-10)5-9(7)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDHPUFLDYYBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405828 | |

| Record name | 3-Methoxy-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24973-22-6 | |

| Record name | 3-Methoxy-4-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24973-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methoxy 4 Methylbenzaldehyde and Its Precursors

Oxidative Strategies for the Preparation of 3-Methoxy-4-methylbenzaldehyde

The direct oxidation of 3-methoxy-4-methylbenzyl alcohol presents a straightforward route to this compound. This transformation is a cornerstone of organic synthesis, and several methods have been developed to achieve it with high efficiency and selectivity.

Manganese Dioxide-Mediated Oxidations

Manganese dioxide (MnO₂) is a widely utilized oxidizing agent, particularly valued for its selectivity in converting benzylic and allylic alcohols to their corresponding aldehydes without over-oxidation to carboxylic acids. The reaction is typically heterogeneous, occurring on the surface of the solid MnO₂ particles. The efficacy of the oxidation can be influenced by the method of MnO₂ preparation, the solvent, and the reaction temperature.

While specific studies detailing the MnO₂-mediated oxidation of 3-methoxy-4-methylbenzyl alcohol are not prevalent, the oxidation of analogous substituted benzyl (B1604629) alcohols is well-documented. For instance, the oxidation of p-methoxybenzyl alcohol (anisyl alcohol) to p-anisaldehyde is a common transformation that demonstrates the utility of MnO₂. phasetransfercatalysis.com The reaction is generally performed by stirring the alcohol with an excess of activated MnO₂ in a non-polar solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature or with gentle heating.

| Substrate (Analogue) | Oxidant | Solvent | Conditions | Yield |

| p-Methoxybenzyl Alcohol | MnO₂ | Dichloromethane | Room Temp, overnight | High |

| Benzyl Alcohol | MnO₂ | Chloroform | 60 °C, 12 h | High |

| 4-Methylbenzyl Alcohol | MnO₂ | Acetonitrile (B52724) | Reflux | Good |

This interactive table presents typical conditions for MnO₂-mediated oxidation of benzyl alcohol analogues.

Catalytic Oxidation Approaches

Catalytic methods offer a more atom-economical and environmentally friendly alternative to stoichiometric oxidants. These approaches often utilize a catalytic amount of a transition metal or an organocatalyst in conjunction with a terminal oxidant like oxygen or hydrogen peroxide.

One prominent method is phase-transfer catalysis (PTC), which facilitates the reaction between reactants in different phases. The selective oxidation of benzyl alcohols, including substituted variants, has been successfully achieved using hydrogen peroxide (H₂O₂) as a clean oxidant. researchgate.net In this system, a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), transfers the tungstate (B81510) co-catalyst and the peroxide oxidant into the organic phase containing the alcohol, leading to the formation of the aldehyde. researchgate.netepa.gov This method is advantageous as the only byproduct is water. mdpi.com

Other catalytic systems have also shown high efficacy. Supported metal nanoparticles, such as gold (Au) or palladium (Pd) on various supports, can catalyze the aerobic, solvent-free oxidation of benzyl alcohols. acs.orgacs.orgmdpi.comqualitas1998.net These reactions use molecular oxygen from the air as the ultimate oxidant, representing a highly green synthetic route. mdpi.com For example, ruthenium supported on alumina (B75360) has been shown to be a stable and effective catalyst for the solvent-free oxidation of benzyl alcohol to benzaldehyde (B42025) with complete selectivity. mdpi.com

| Catalytic System | Oxidant | Key Features |

| Phase-Transfer Catalysis (TBAB/Na₂WO₄) | Hydrogen Peroxide (H₂O₂) | Environmentally friendly, water as the only byproduct. researchgate.net |

| Au or Pd Nanoparticles on Ceria or Carbon | Oxygen (Air) | Solvent-free conditions, high atom economy. acs.orgmdpi.com |

| Ruthenium on Alumina (AlRu-R) | Oxygen (Air) | High stability and reusability, complete selectivity. mdpi.com |

| Tandem Electro-catalysis (TEMPO) | Hypochlorite (electro-generated) | High current densities, avoids downstream catalyst separation. rsc.org |

This interactive table summarizes various catalytic approaches for the oxidation of benzyl alcohols.

Multi-Step Synthesis from Aromatic Precursors

Reduction-Diazotization-Hydrolysis-Methylation Pathways

A classic and effective pathway involves the functional group interconversion of a substituted nitrobenzene. A detailed synthesis of this compound starting from 4-methyl-3-nitrobenzaldehyde (B1271188) has been described. mdma.chmdma.ch This sequence involves four key transformations:

Reduction: The nitro group of 4-methyl-3-nitrobenzaldehyde is reduced to a primary amine. This is typically achieved using a reducing agent like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. The reaction is often highly exothermic. mdma.ch

Diazotization: The resulting 3-amino-4-methylbenzaldehyde (B3257773) is then converted into a diazonium salt. This is done by treating the amine with sodium nitrite (B80452) (NaNO₂) in a cold, acidic solution (e.g., HCl at 0–5 °C). mdma.choreilly.com Aromatic diazonium salts are versatile intermediates but can be unstable. wikipedia.org

Hydrolysis: The diazonium group is subsequently displaced by a hydroxyl group. This is accomplished by heating the aqueous solution of the diazonium salt, which causes the evolution of nitrogen gas and the formation of 3-hydroxy-4-methylbenzaldehyde (B1330486). mdma.ch

Methylation: The final step is the methylation of the phenolic hydroxyl group to form the target methoxy (B1213986) group. This is an ether synthesis, commonly performed by treating the 3-hydroxy-4-methylbenzaldehyde with a methylating agent such as dimethyl sulfate (B86663) (Me₂SO₄) in the presence of a base like sodium hydroxide (B78521) (NaOH). mdma.ch

Alternative Functionalization and Alkoxylation Strategies

Alternative routes often involve building the molecule's functionality around a different aromatic core, such as p-cresol (B1678582) or anisol derivatives.

One plausible strategy is the direct formylation of an electron-rich aromatic ring. The starting material could be 2-methoxy-1-methylbenzene (o-methylanisole). Formylation can be achieved via electrophilic aromatic substitution reactions such as the Vilsmeier-Haack reaction or the Gattermann reaction.

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.orgwikipedia.org The reagent is a relatively weak electrophile, making the reaction highly selective for electron-rich arenes. chemistrysteps.comyoutube.com For 2-methoxy-1-methylbenzene, the formyl group would be directed by the activating methoxy and methyl groups to the para position relative to the methoxy group, yielding this compound.

Gattermann Reaction: This reaction introduces a formyl group using hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. wikipedia.org A variation, the Gattermann-Koch reaction, uses carbon monoxide (CO) and HCl but is generally not suitable for phenol (B47542) ethers. wikipedia.orgbyjus.com

Another potential multi-step approach could start from p-cresol. A synthesis of a related compound, 3,4,5-trimethoxybenzaldehyde, from p-cresol has been demonstrated, involving steps such as bromination, hydrolysis, and methoxylation, which could be adapted. mdma.chresearchgate.net A hypothetical route could involve the protection of the hydroxyl group of p-cresol, followed by ortho-formylation (e.g., Reimer-Tiemann reaction to give 4-hydroxy-3-methylbenzaldehyde), and subsequent methylation of the hydroxyl group. researchgate.net

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of aromatic aldehydes to reduce environmental impact and improve safety. These principles focus on using less hazardous chemicals, safer solvents, and more energy-efficient processes.

Use of Greener Oxidants: A key area of improvement is replacing toxic, heavy-metal-based oxidants (e.g., chromium reagents) with environmentally benign alternatives. Hydrogen peroxide (H₂O₂) is an ideal green oxidant, as its only byproduct is water. mdpi.com Its use in the catalytic oxidation of benzyl alcohols represents a significant advancement. researchgate.net

Solvent-Free Reactions: Eliminating organic solvents reduces waste, cost, and safety hazards. Solvent-free, or neat, reactions are a major goal of green chemistry. The oxidation of benzyl alcohols can be performed under solvent-free conditions using heterogeneous catalysts or microwave irradiation. acs.orgmdpi.commdpi.com For example, Au-Pd nanoparticles supported on titanium dioxide have been used for the stable, solvent-free oxidation of benzyl alcohol. researchgate.net

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, thereby saving significant energy. rasayanjournal.co.inacs.orgacs.org Microwave irradiation has been successfully employed in various reactions for synthesizing benzaldehyde derivatives, including Claisen-Schmidt condensations and oxidations. amazonaws.comnih.gov

Catalysis: The use of catalysts is inherently green as it reduces the amount of waste generated compared to stoichiometric reagents. Research into recoverable and reusable catalysts, such as ruthenium on alumina or selenium-based catalysts in recyclable aqueous media, further enhances the sustainability of these synthetic methods. mdpi.commdpi.com

| Green Chemistry Principle | Application in Benzaldehyde Synthesis | Example |

| Safer Solvents & Reagents | Replacing heavy-metal oxidants with H₂O₂. | Selenium-catalyzed oxidation of aldehydes in water. mdpi.com |

| Atom Economy | Using catalytic amounts of reagents instead of stoichiometric amounts. | Phase-transfer catalyzed oxidation of benzyl alcohols. researchgate.net |

| Design for Energy Efficiency | Utilizing microwave irradiation to reduce reaction times. | Microwave-assisted synthesis of benzaldehyde derivatives. acs.orgamazonaws.com |

| Waste Prevention | Performing reactions under solvent-free conditions. | Solvent-free oxidation of benzyl alcohol using supported Ru(0). mdpi.com |

This interactive table highlights the application of green chemistry principles in the synthesis of benzaldehyde analogues.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Methoxy 4 Methylbenzaldehyde

Nucleophilic and Electrophilic Reactivity at the Aldehyde Moiety

The aldehyde functional group in 3-methoxy-4-methylbenzaldehyde is a primary site of chemical reactivity. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. Conversely, the carbonyl oxygen possesses lone pairs of electrons and can act as a nucleophile or a Brønsted-Lowry base, particularly after protonation under acidic conditions.

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. azom.commagritek.com The reaction typically involves the nucleophilic addition of an enolate ion to a carbonyl compound, followed by a dehydration step to yield an α,β-unsaturated carbonyl compound. magritek.comncert.nic.in Aromatic aldehydes such as this compound are particularly well-suited for crossed or mixed aldol condensations. quizlet.comweebly.com Because they lack α-hydrogens, they cannot form an enolate and self-condense, which simplifies the product mixture when reacted with a ketone that can form an enolate. quizlet.comweebly.com

The reactivity of the benzaldehyde (B42025) derivative can be influenced by its substituents. A study involving various substituted benzaldehydes in the Baeyer-Villiger pathway noted that the initial step is an acid-catalyzed aldol condensation with methyl ethyl ketone (MEK). sci-hub.red The presence of electron-donating groups, such as the methoxy (B1213986) and methyl groups in this compound, increases electron density on the aromatic ring, which can have a minor electronic effect on the carbonyl group's reactivity.

| Benzaldehyde Analogue | Substituent(s) | Electronic Effect | Expected Reactivity Feature |

|---|---|---|---|

| Benzaldehyde | -H | Neutral | Baseline for comparison. weebly.com |

| p-Anisaldehyde (4-Methoxybenzaldehyde) | 4-OCH₃ | Electron-donating (resonance) | Suitable for high-yield chalcone (B49325) synthesis. quizlet.comweebly.com |

| 3-Nitrobenzaldehyde | 3-NO₂ | Electron-withdrawing (resonance/inductive) | The electron-withdrawing group enhances the electrophilicity of the carbonyl carbon. quizlet.comweebly.com |

| This compound | 3-OCH₃, 4-CH₃ | Electron-donating (resonance/inductive) | Lacks α-hydrogens, making it an ideal substrate for crossed aldol reactions. |

Aromatic aldehydes readily react with primary amines to form imines (C=N), which are also known as Schiff bases. libretexts.orgmdpi.com This reaction is a reversible, acid-catalyzed process that involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. libretexts.orglumenlearning.comyoutube.com Aromatic Schiff bases tend to be more stable than their aliphatic counterparts. mdpi.com

The mechanism proceeds through several distinct steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. libretexts.orglibretexts.org

Proton Transfer: An intramolecular proton transfer occurs from the positively charged nitrogen to the negatively charged oxygen, yielding a neutral tetrahedral intermediate called a carbinolamine. lumenlearning.comlibretexts.orglibretexts.org

Protonation of Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated by an acid catalyst. lumenlearning.commasterorganicchemistry.com This converts the hydroxyl group into a much better leaving group (H₂O). libretexts.orgmasterorganicchemistry.com

Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a resonance-stabilized cation known as an iminium ion. libretexts.orglibretexts.org

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom to give the final, neutral imine product and regenerate the acid catalyst. lumenlearning.comlibretexts.orgmasterorganicchemistry.com

The kinetics of imine formation are highly dependent on the pH of the reaction medium. The reaction rate is generally maximal in a mildly acidic environment, typically around pH 5. libretexts.orglumenlearning.com If the pH is too low, the amine reactant becomes protonated, rendering it non-nucleophilic and inhibiting the initial attack on the carbonyl carbon. libretexts.org If the pH is too high, there is an insufficient concentration of acid to effectively protonate the carbinolamine's hydroxyl group, slowing down the rate-determining dehydration step. libretexts.orglumenlearning.com Computational studies on the reaction of benzaldehyde with aromatic amines have further elucidated the importance of catalysts in stabilizing transition states, even in nonpolar conditions where autoprotolysis of the amine may play a role. peerj.compeerj.com

| Step Number | Process | Key Intermediate | Description |

|---|---|---|---|

| 1 | Nucleophilic Addition | Zwitterionic Adduct | The primary amine attacks the carbonyl carbon. libretexts.org |

| 2 | Proton Transfer | Carbinolamine | A proton shifts from nitrogen to oxygen to form a neutral amino alcohol. libretexts.org |

| 3 | Protonation | Protonated Carbinolamine | The hydroxyl group is protonated to form a good leaving group (-OH₂⁺). lumenlearning.com |

| 4 | Dehydration | Iminium Ion | A water molecule is eliminated, forming a C=N bond. libretexts.org |

| 5 | Deprotonation | Imine (Schiff Base) | The iminium ion is deprotonated to yield the final product. libretexts.org |

Aromatic Substitution Reactions Involving the this compound Scaffold

Aromatic nucleophilic substitution (SₙAr) is a pathway for replacing a leaving group (typically a halide) on an aromatic ring with a strong nucleophile. wikipedia.org Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism does not proceed via a direct backside attack or the formation of an unstable aryl cation. wikipedia.orglibretexts.org Instead, it occurs through an addition-elimination mechanism. wikipedia.org

This mechanism requires the aromatic ring to be highly electron-deficient, a condition created by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. libretexts.orgmasterorganicchemistry.com These EWGs are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile attacks the ring. masterorganicchemistry.com

The this compound scaffold is not susceptible to aromatic nucleophilic substitution under typical SₙAr conditions for several reasons:

Lack of a Good Leaving Group: The molecule does not possess a conventional leaving group, such as a halogen, on the aromatic ring.

Electron-Rich Ring: The ring is substituted with two electron-donating groups (EDGs): a methoxy group (-OCH₃) and a methyl group (-CH₃). These groups increase the electron density of the ring, making it nucleophilic rather than electrophilic. wikipedia.org

Destabilization of Intermediate: EDGs would actively destabilize the negatively charged carbanion intermediate required for the SₙAr mechanism, thereby increasing the activation energy and rendering the reaction unfavorable. libretexts.org

While the aldehyde group (-CHO) is an electron-withdrawing group, its deactivating effect is insufficient to overcome the powerful activating effects of the methoxy and methyl groups. Therefore, this compound is considered deactivated toward nucleophilic aromatic substitution.

In contrast to its inertness toward nucleophilic attack, the electron-rich aromatic ring of this compound is activated for electrophilic aromatic substitution (EAS). The regiochemical outcome of such a reaction is determined by the directing effects of the three existing substituents: the methoxy, methyl, and aldehyde groups. chemistrytalk.org

Methoxy Group (-OCH₃): Located at the C3 position, the methoxy group is a strong activating group and a powerful ortho-, para-director. libretexts.orgorganicchemistrytutor.com It donates electron density to the ring primarily through a resonance effect (+M), which significantly stabilizes the positive charge of the arenium ion intermediate when the electrophile attacks at the ortho (C2, C4) or para (C6) positions. organicchemistrytutor.com

Methyl Group (-CH₃): Located at the C4 position, the methyl group is a weak activating group and an ortho-, para-director. libretexts.org It donates electron density through an inductive effect (+I) and hyperconjugation, which also helps to stabilize the arenium ion intermediate. vanderbilt.edu It directs incoming electrophiles to the ortho (C3, C5) and para (C1) positions.

Aldehyde Group (-CHO): Located at the C1 position, the aldehyde group is a deactivating group and a meta-director. libretexts.org It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, destabilizing the arenium ion intermediate, particularly when attack occurs at the ortho or para positions. vanderbilt.edu It directs incoming electrophiles to the meta (C3, C5) positions.

Position C2: Activated by the ortho-directing methoxy group. May experience some steric hindrance from the adjacent C1-aldehyde and C3-methoxy groups.

Position C5: Activated by the ortho-directing methyl group and the meta-directing aldehyde group.

Position C6: Activated by the para-directing methoxy group.

Considering these factors, electrophilic attack is most likely to occur at positions C2, C5, and C6, where the arenium ion intermediate can be stabilized by at least one of the electron-donating groups. The strong resonance donation from the methoxy group makes positions C2 and C6 particularly favored.

| Substituent (Position) | Type | Directing Effect | Favored Positions for Electrophilic Attack |

|---|---|---|---|

| -CHO (C1) | Deactivating, Meta-Director | -I, -M | C3, C5 |

| -OCH₃ (C3) | Activating, Ortho, Para-Director | -I, +M | C2, C4, C6 |

| -CH₃ (C4) | Activating, Ortho, Para-Director | +I, Hyperconjugation | C3, C5, (C1) |

Kinetics and Thermodynamic Considerations in this compound Transformations

The rates and equilibrium positions of reactions involving this compound are governed by kinetic and thermodynamic principles. Substituents on the aromatic ring play a critical role in modulating activation energies and reaction enthalpies.

Aromatic Substitution:

Electrophilic Aromatic Substitution (EAS): The rate of EAS is determined by the height of the activation energy barrier for the formation of the arenium ion intermediate. Activating groups like -OCH₃ and -CH₃ increase the reaction rate by stabilizing this carbocationic intermediate, thereby lowering the activation energy. vanderbilt.edu Deactivating groups like -CHO increase the activation energy and slow the reaction rate.

Nucleophilic Aromatic Substitution (SₙAr): The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com The presence of electron-donating groups on this compound would destabilize this anionic intermediate, leading to a very high activation energy and an extremely slow, kinetically unfavorable reaction.

Thermodynamic data for reactions involving complex organic molecules can be determined experimentally or through computational chemistry. For instance, a computational study on the formation of veratraldehyde (3,4-dimethoxybenzaldehyde), an analogue of the target molecule, calculated activation energies ranging from 25.12 to 79.52 kcal/mol for various non-enzymatic steps in its synthesis pathway. mdpi.com The study also determined that some steps were endothermic while others were exothermic, highlighting the complex energy profile of multistep transformations. mdpi.com Such analyses provide insight into the feasibility and energy requirements of specific reaction pathways.

| Reaction Type | Kinetic Considerations | Thermodynamic Considerations |

|---|---|---|

| Aldol Condensation | Base-catalyzed; rate depends on enolate formation. | Driven by the formation of a stable, conjugated α,β-unsaturated system. rsc.org |

| Imine Formation | Rate is highly pH-dependent, peaking around pH 5. libretexts.orglumenlearning.com | Reversible equilibrium; can be driven by removal of water. youtube.com |

| Electrophilic Aromatic Substitution | Rate enhanced by EDGs (-OCH₃, -CH₃) which lower the activation energy. vanderbilt.edu | Product distribution is determined by the relative stability of arenium ion intermediates. |

| Nucleophilic Aromatic Substitution | Rate is extremely slow due to destabilization of the anionic intermediate by EDGs. libretexts.org | Highly unfavorable (large positive ΔG‡) due to high activation energy. |

Synthetic Exploration of Novel Derivatives and Structural Analogues of 3 Methoxy 4 Methylbenzaldehyde

Design and Synthesis of Chalcone (B49325) Derivatives from 3-Methoxy-4-methylbenzaldehyde Precursors

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are significant synthetic targets due to their wide range of biological activities. The primary method for their synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503). scialert.netjetir.org In this reaction, this compound acts as the aldehyde component, reacting with various substituted acetophenones to yield a library of novel chalcone derivatives.

The reaction is typically carried out in an alcoholic solvent, such as ethanol, with a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) serving as the catalyst. orientjchem.orgpharmascholars.com The base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the thermodynamically stable α,β-unsaturated ketone, or chalcone, which often precipitates from the reaction mixture. scialert.netpharmascholars.com

By varying the substituents on the acetophenone reactant (R group in the table below), a diverse range of chalcones can be synthesized. The electronic nature of the 'R' group can influence the reaction rate and yield. Electron-withdrawing groups on the acetophenone can increase the acidity of the α-protons, facilitating enolate formation, whereas electron-donating groups may have the opposite effect.

| Product Name | Acetophenone Reactant (R group) | General Reaction Conditions | Typical Yield Range |

|---|---|---|---|

| (E)-3-(3-Methoxy-4-methylphenyl)-1-phenylprop-2-en-1-one | Phenyl (H) | KOH or NaOH, Ethanol, Room Temperature, 2-16 h | 75-95% |

| (E)-1-(4-Chlorophenyl)-3-(3-methoxy-4-methylphenyl)prop-2-en-1-one | 4-Chlorophenyl (4-Cl) | ||

| (E)-1-(4-Methoxyphenyl)-3-(3-methoxy-4-methylphenyl)prop-2-en-1-one | 4-Methoxyphenyl (4-OCH3) | ||

| (E)-3-(3-Methoxy-4-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | 4-Nitrophenyl (4-NO2) |

Preparation of Nitrovinyl and Related Unsaturated Conjugates

Nitrovinyl compounds, particularly β-nitrostyrenes, are valuable synthetic intermediates due to the versatile reactivity of the nitro group, which can be transformed into a variety of other functional groups. The most direct method for synthesizing these compounds from aldehydes is the Henry reaction (or nitroaldol reaction). organic-chemistry.orgwikipedia.org This reaction involves the condensation of an aldehyde with a nitroalkane, such as nitromethane (B149229), in the presence of a base. wikipedia.org

When this compound is reacted with nitromethane, the base (e.g., ammonium acetate) facilitates the deprotonation of nitromethane to form a nucleophilic nitronate anion. rsc.org This anion then adds to the carbonyl group of the aldehyde to form a β-nitro alcohol. Under acidic conditions and heating, this intermediate readily dehydrates to yield the conjugated nitroalkene, (E)-1-methoxy-2-methyl-4-(2-nitrovinyl)benzene. rsc.orgscirp.org The reaction is often carried out in a high-boiling solvent like acetic acid, which serves as both the solvent and the acid catalyst for the dehydration step. rsc.org

The resulting α,β-unsaturated nitro compound is a potent Michael acceptor and can be used in a variety of subsequent carbon-carbon bond-forming reactions. Furthermore, the nitro group can be reduced to an amine, hydrolyzed to a carbonyl, or converted to other functionalities, making these derivatives key precursors for more complex molecules.

| Product Name | Nitroalkane Reactant | Catalyst/Solvent System | Key Features |

|---|---|---|---|

| (E)-1-Methoxy-2-methyl-4-(2-nitrovinyl)benzene | Nitromethane | Ammonium Acetate / Acetic Acid | Forms a stable, conjugated nitroalkene. |

| 1-(3-Methoxy-4-methylphenyl)-2-nitropropan-1-ol | Nitroethane | Triethylamine / Toluene | Yields a β-nitro alcohol; dehydration can be induced separately. |

Construction of Fused and Heterocyclic Systems Utilizing this compound as a Building Block

The aldehyde functionality of this compound makes it an ideal C1-synthon for the construction of various heterocyclic rings through multicomponent reactions. These reactions allow for the rapid assembly of complex molecular architectures from simple starting materials in a single step.

Hantzsch Pyridine Synthesis : This is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source like ammonia or ammonium acetate. chemtube3d.comwikipedia.org The reaction first forms a dihydropyridine ring, which can then be oxidized to the corresponding aromatic pyridine. organic-chemistry.org Using this compound as the aldehyde component results in the formation of a pyridine ring bearing the 3-methoxy-4-methylphenyl group at the 4-position. The mechanism involves the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a chalcone-like intermediate from the other equivalent and the aldehyde; these two intermediates then combine and cyclize. lookchem.com

Biginelli Reaction : This acid-catalyzed, three-component reaction combines an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogues. wikipedia.orgorganic-chemistry.org When this compound is employed, it leads to dihydropyrimidinones substituted with the 3-methoxy-4-methylphenyl moiety at the 4-position. These structures are of significant interest in medicinal chemistry.

Quinoline Synthesis : Quinolines can be synthesized through various methods involving aromatic aldehydes. For instance, the Doebner-von Miller reaction or related syntheses can involve the reaction of an aniline, an aldehyde, and pyruvic acid (or an α,β-unsaturated carbonyl compound). nih.govjptcp.com In such a sequence, this compound would react with an aniline and a suitable carbonyl compound to generate a substituted quinoline ring, a core structure found in many pharmaceuticals.

| Reaction Name | Other Key Reactants | Resulting Heterocyclic Core |

|---|---|---|

| Hantzsch Synthesis | β-Ketoester (2 eq.), Ammonia | Substituted Pyridine |

| Biginelli Reaction | β-Ketoester, Urea/Thiourea | Substituted Dihydropyrimidinone/thione |

| Doebner Synthesis | Aniline, Pyruvic Acid | Substituted Quinoline-4-carboxylic acid |

Synthesis of Methylated and Methoxy-Functionalized Benzaldehyde (B42025) Isomers

The synthesis of this compound itself, along with its isomers, is crucial for accessing these building blocks for further derivatization. A documented synthesis of this compound starts from 4-methyl-3-nitrobenzaldehyde (B1271188). rsc.org The process involves a two-step sequence:

Reduction and Diazotization : The nitro group of 4-methyl-3-nitrobenzaldehyde is first reduced to an amino group using a reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid. The resulting 3-amino-4-methylbenzaldehyde (B3257773) is then subjected to diazotization using sodium nitrite (B80452) (NaNO₂) and acid at low temperatures (0-5 °C) to form a diazonium salt. This salt is subsequently hydrolyzed by heating in water to yield 3-hydroxy-4-methylbenzaldehyde (B1330486). rsc.org

Methylation : The phenolic hydroxyl group of 3-hydroxy-4-methylbenzaldehyde is then methylated to form the target methoxy (B1213986) group. This is typically achieved using a methylating agent such as dimethyl sulfate (B86663) (Me₂SO₄) in the presence of a base like sodium hydroxide (NaOH). rsc.org This reaction proceeds via a Williamson ether synthesis mechanism, affording this compound in good yield. rsc.org

The synthesis of other isomers, such as m-methoxybenzaldehyde, can be achieved by methylating the corresponding hydroxybenzaldehyde (m-hydroxybenzaldehyde) with methyl sulfate. nih.gov The preparation of the hydroxybenzaldehyde precursor can itself involve diazotization of an aminobenzaldehyde, demonstrating a common strategic approach to accessing these functionalized aromatic aldehydes. nih.gov

| Step | Starting Material | Key Reagents | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1 | 4-Methyl-3-nitrobenzaldehyde | i. SnCl2, HCl ii. NaNO2, HCl iii. H2O, heat | 3-Hydroxy-4-methylbenzaldehyde | 60% |

| 2 | 3-Hydroxy-4-methylbenzaldehyde | Me2SO4, NaOH | This compound | 88.5% |

Data sourced from a synthesis of mimosamycin (B1211893). rsc.org

Applications of 3 Methoxy 4 Methylbenzaldehyde in Complex Organic Synthesis

Role in the Total Synthesis of Natural Products

The utility of 3-Methoxy-4-methylbenzaldehyde as a starting material in the total synthesis of natural products is selectively documented, with its application being more niche compared to other common benzaldehyde (B42025) derivatives like vanillin (B372448) or 3,4-dihydroxybenzaldehyde (B13553) which are common precursors in alkaloid biosynthesis. nih.govresearchgate.netmdpi.com

Integration into Polycyclic Alkaloid Syntheses

While the core biosynthetic pathways of many complex polycyclic alkaloids, particularly those of the Amaryllidaceae family, originate from precursors like 3,4-dihydroxybenzaldehyde and tyramine, the use of this compound in this specific class is not widely reported. nih.govmdpi.commdpi.com However, its utility has been demonstrated in the synthesis of other types of alkaloids. A notable example is its use as an intermediate in the total synthesis of Mimosamycin (B1211893), an antibiotic with a benzoisoquinoline-1,3-dione structure. mdma.ch In this synthesis, this compound is prepared from 3-hydroxy-4-methylbenzaldehyde (B1330486), which itself is derived from 4-methyl-3-nitrobenzaldehyde (B1271188). mdma.ch

Precursor for Pharmacologically Active Compounds and Pharmaceutical Intermediates

The role of this compound as a precursor is most clearly defined in the synthesis of specific bioactive molecules and key pharmaceutical intermediates. Its structure is leveraged to build more complex, functionalized aromatic systems.

As previously mentioned, this compound is a key component in the laboratory synthesis of the antibiotic Mimosamycin. mdma.ch This synthesis highlights the compound's utility in constructing the core structure of a biologically active agent.

Furthermore, this compound serves as a precursor for other valuable intermediates. For example, it can be oxidized to its corresponding carboxylic acid, 3-methoxy-4-methylbenzoic acid. This acid is the starting material in a patented multi-step synthesis to produce 2-methoxy-4-cyanobenzaldehyde, which is described as a "very important drug intermediate". google.com The process involves converting the carboxylic acid to an amide, followed by dehydration to a nitrile, and subsequent transformation of the methyl group into an aldehyde. google.com

| Target Compound/Intermediate | Role of this compound | Compound Class | Reference |

|---|---|---|---|

| Mimosamycin | Key intermediate in total synthesis | Antibiotic | mdma.ch |

| 2-Methoxy-4-cyanobenzaldehyde | Precursor to the starting material (3-methoxy-4-methylbenzoic acid) | Pharmaceutical Intermediate | google.com |

Synthetic Utility in the Creation of Advanced Materials

The application of this compound in the synthesis of advanced materials, such as those used in Organic Light-Emitting Diodes (OLEDs), is not extensively documented in current literature. The development of OLED materials typically involves the synthesis of complex organic molecules with specific electronic and photophysical properties, often derived from polycyclic aromatic hydrocarbons, carbazole (B46965) derivatives, or other specialized aromatic building blocks. While aromatic aldehydes are a fundamental class of reagents in organic synthesis, the specific use of this compound as a precursor for OLEDs or other advanced materials has not been identified in the surveyed research.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research on 3 Methoxy 4 Methylbenzaldehyde

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-Methoxy-4-methylbenzaldehyde. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular framework, confirming the presence and connectivity of all atoms.

In ¹H NMR spectroscopy, the distinct chemical environments of the hydrogen atoms result in characteristic signals. The spectrum is expected to show a singlet for the aldehyde proton, signals for the three aromatic protons with specific splitting patterns determined by their positions on the benzene (B151609) ring, a singlet for the methoxy (B1213986) group protons, and a singlet for the methyl group protons. The integration of these signals corresponds to the number of protons in each group.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, including the carbonyl carbon of the aldehyde, the aromatic carbons, the methoxy carbon, and the methyl carbon. Combining 1D and 2D NMR experiments like COSY, HMQC, and HMBC can further confirm the connectivity between protons and carbons. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aldehyde | -CHO | ~9.8 | Singlet |

| Aromatic | Ar-H | ~7.3-7.6 | Multiplet |

| Methoxy | -OCH₃ | ~3.9 | Singlet |

| Methyl | -CH₃ | ~2.2 | Singlet |

| ¹³C NMR | Atom | Predicted Chemical Shift (ppm) | |

| Aldehyde | -CHO | ~191 | |

| Aromatic | Ar-C | ~110-160 | |

| Methoxy | -OCH₃ | ~55 |

Mass Spectrometric Techniques for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. uni-saarland.de When subjected to electron ionization (EI), the molecule forms a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (150.17 g/mol ). nih.govuni.lu

The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic pieces. chemguide.co.uk For an aldehyde, common fragmentation pathways include the loss of a hydrogen atom (M-1) to form a stable acylium ion, or the loss of the formyl radical (M-29). libretexts.org The fragmentation pattern serves as a molecular fingerprint that can be used for identification and for assessing the purity of a sample by detecting the presence of impurities with different masses or fragmentation patterns.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 150 | [C₉H₁₀O₂]⁺• | Molecular Ion (M⁺•) |

| 149 | [C₉H₉O₂]⁺ | Loss of a hydrogen radical ([M-H]⁺) |

Chromatographic Separations and Quantification Methods (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or impurities, and for its quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. rsc.org The separated components then enter a mass spectrometer for detection and identification. This combination allows for both high-resolution separation and definitive identification based on mass spectra. lcms.cz

High-Performance Liquid Chromatography (HPLC) is another key technique, particularly for quantification. sielc.com A common approach is reverse-phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and a solvent like acetonitrile (B52724) or methanol). sielc.com Detection is typically achieved using a UV-Vis detector, as the aromatic ring and carbonyl group form a chromophore that absorbs UV light. This method is highly reproducible and sensitive, making it suitable for routine purity analysis and quantification. colab.ws

Table 3: Typical Chromatographic Conditions for Analysis

| Technique | Parameter | Typical Conditions |

|---|---|---|

| GC-MS | Column | Capillary column (e.g., HP-5MS, 30m x 0.25mm) rsc.org |

| Carrier Gas | Helium | |

| Temperature Program | e.g., 100°C hold, then ramp to 300°C rsc.org | |

| Detection | Mass Spectrometry (EI) | |

| HPLC | Column | Reverse-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient sielc.com |

Infrared and Ultraviolet-Visible Spectroscopy in Reaction Monitoring and Functional Group Analysis

Infrared (IR) Spectroscopy , particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and non-destructive method used to identify the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting spectrum displays characteristic absorption bands that confirm the presence of the aldehyde, aromatic ring, and methoxy group.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The conjugated system, comprising the benzene ring and the aldehyde group, acts as a chromophore that absorbs light in the UV region. UV-Vis spectroscopy is particularly useful for quantitative analysis, following Beer-Lambert's law, and for monitoring the progress of reactions where the chromophore is either formed or consumed.

Table 4: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | ~1700-1680 |

| Aldehyde | C-H Stretch | ~2850-2820 and ~2750-2720 |

| Aromatic Ring | C=C Stretch | ~1600-1450 |

| Aromatic Ring | C-H Bending (out-of-plane) | ~900-675 |

Crystallographic Studies of this compound and Its Derivatives

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecular geometry and crystal packing.

Table 5: Example Crystallographic Data for a Derivative, 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₃NO₅ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 13.743 |

| b (Å) | 12.526 |

| c (Å) | 16.384 |

| V (ų) | 2820.4 |

Computational Chemistry and Theoretical Modeling of 3 Methoxy 4 Methylbenzaldehyde Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.dewikipedia.org It allows for the calculation of various molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. mpg.de For aromatic aldehydes like 3-Methoxy-4-methylbenzaldehyde, DFT is employed to predict geometry, electronic properties, and reactivity.

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy relates to its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. irjweb.com A small energy gap generally signifies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govirjweb.com

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's behavior. conicet.gov.arresearchgate.net These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Harder molecules have a larger HOMO-LUMO gap. irjweb.com

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.gov

Another valuable tool derived from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of sites where the molecule is likely to interact with other chemical species. nih.gov

Table 1: Representative DFT-Calculated Reactivity Descriptors

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.846 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.532 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | 4.314 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (IP) | 5.846 | The energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | 1.532 | The energy released when an electron is added to the molecule. |

Data based on calculations for 4-(Dimethylamino)benzaldehyde at the B3LYP/6-31G(d,p) level, serving as an illustrative example. conicet.gov.ar

Molecular Dynamics (MD) Simulations of Interactions Involving this compound Derivatives

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. mdpi.comiaanalysis.com This technique is invaluable for understanding how molecules like this compound and its derivatives behave in different environments and interact with other molecules, such as biological receptors or solvents. consensus.approwan.edu

The primary applications of MD simulations in the context of this compound derivatives include:

Exploring Ligand-Receptor Interactions: In drug discovery, MD simulations can model the binding of a derivative to a target protein. consensus.appresearchgate.net These simulations reveal the stability of the protein-ligand complex, identify key amino acid residues involved in binding, and help estimate the binding affinity. researchgate.net Unlike static docking methods, MD accounts for the flexibility of both the ligand and the receptor, offering a more realistic depiction of the binding event. consensus.app

Solvation and Aggregation Studies: MD can be used to simulate the behavior of these molecules in solution, providing insights into their solubility and tendency to aggregate. nih.govacs.org Understanding how a molecule interacts with solvent molecules is crucial for formulation and delivery.

Conformational Analysis: Molecules are not static; they exist as an ensemble of different conformations. MD simulations can explore the conformational landscape of a this compound derivative, identifying the most stable or functionally relevant shapes it can adopt.

A typical MD simulation involves defining a force field (a set of parameters describing the potential energy of the system), placing the molecule(s) in a simulation box often filled with solvent, and calculating the trajectories of all atoms over a set period, which can range from nanoseconds to microseconds. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives' Biological Potency

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.mewikipedia.org The fundamental principle is that the structural properties of a molecule determine its activity. fiveable.me QSAR models are powerful tools in medicinal chemistry for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening. mdpi.combio-hpc.eu

The development of a QSAR model for a series of this compound derivatives would involve the following key steps: wikipedia.orglibretexts.org

Data Set Assembly: A collection of this compound derivatives with experimentally measured biological potencies (e.g., IC₅₀ values for enzyme inhibition) is compiled. This is known as the training set. fiveable.me

Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic characteristics.

Model Generation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. fiveable.meslideshare.net

Model Validation: The predictive power of the QSAR model is rigorously tested. This is often done using an external set of compounds (a test set) that was not used in the model's creation, or through internal cross-validation techniques. acs.orgmdpi.com

Once validated, the QSAR model can be used to predict the biological potency of new, virtual derivatives of this compound. This allows chemists to prioritize the synthesis of compounds that are predicted to be most active, accelerating the discovery process. nih.gov

Investigation of Biological Activities of 3 Methoxy 4 Methylbenzaldehyde Derived Compounds

Antimicrobial and Antifungal Efficacy of Synthesized Analogues

The search for new antimicrobial and antifungal agents has led researchers to explore various derivatives of substituted benzaldehydes. Analogues derived from structurally similar compounds, such as 3-benzyloxy-4-methoxybenzaldehyde (B16803) and 4-hydroxy-3-methoxy-benzaldehyde (vanillin), have shown notable activity against a range of microbial pathogens.

Chalcone (B49325) derivatives synthesized from 3-benzyloxy-4-methoxybenzaldehyde have been evaluated for their antibacterial properties. orientjchem.orgresearchgate.net A study involving the Claisen-Schmidt condensation of this aldehyde with various acetophenones yielded a series of novel chalcones. orientjchem.orgresearchgate.net The antibacterial activity of these compounds was tested against both Gram-positive and Gram-negative bacteria using the well diffusion method. orientjchem.org Certain derivatives, particularly those with 4-methoxy, 4-methyl, and 2-chloro substitutions on the acetophenone (B1666503) ring, demonstrated excellent antibacterial activity. orientjchem.org

Similarly, aroyl hydrazone derivatives of 4-hydroxy-3-methoxy-benzaldehyde have been synthesized and tested for their antimicrobial effects. These compounds, formed by the reaction of aromatic hydrazides with the aldehyde, were active against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. rsc.org The studies indicated that the aroyl hydrazones possessed greater antibacterial activity than the precursor hydrazides, with the presence and position of hydroxyl groups on the aromatic rings being important for enhancing this activity. rsc.org

In the realm of antifungal research, various benzaldehyde (B42025) analogues have been screened for their efficacy. Structure-activity analyses have revealed that the presence of an ortho-hydroxyl group in the aromatic ring tends to increase antifungal activity. nih.gov The mechanism of action for these compounds is believed to involve the disruption of cellular antioxidation processes in fungi. nih.gov For example, 2-hydroxy-4-methoxybenzaldehyde, isolated from Decalepis hamiltonii, has demonstrated dose-dependent antifungal activity and the ability to inhibit the production of fumonisin B1, a mycotoxin produced by Fusarium verticillioides. researchgate.net While phenacyl ether derivatives of 4-hydroxy 3-methoxy benzaldehyde were synthesized, they generally showed inactivity or only slight activity against bacteria like Bacillus cereus, suggesting that the specific structural modifications are crucial for antimicrobial efficacy. orientjchem.org

Table 1: Antimicrobial Activity of Selected Benzaldehyde Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Parent Aldehyde | Test Organisms | Observed Activity | Reference |

|---|---|---|---|---|

| Chalcones | 3-benzyloxy-4-methoxybenzaldehyde | Gram-positive & Gram-negative bacteria | Excellent activity with specific substitutions (e.g., 2-Chloro, 4-Methoxy, 4-Methyl) | orientjchem.org |

| Aroyl Hydrazones | 4-hydroxy-3-methoxy-benzaldehyde | S. aureus, E. coli, P. aeruginosa | Higher activity than precursor hydrazides; enhanced by hydroxyl groups | rsc.org |

| Benzaldehydes | 2-hydroxy-4-methoxybenzaldehyde | Fusarium verticillioides | Dose-dependent antifungal activity; inhibited mycotoxin production | researchgate.net |

| Phenacyl Ethers | 4-hydroxy-3-methoxy-benzaldehyde | S. aureus, B. cereus, E. coli | Generally inactive; slight activity against B. cereus for some derivatives | orientjchem.org |

Antioxidant Properties and Free Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. nih.gov Consequently, compounds with the ability to scavenge free radicals are of significant scientific interest. Derivatives containing methoxy (B1213986) and hydroxyl groups on a benzene (B151609) ring, similar to the structure of 3-methoxy-4-methylbenzaldehyde, are often investigated for their antioxidant potential.

Hybrid compounds of thiosemicarbazone and triazole containing methoxy groups have been evaluated for their free radical scavenging capacity using various assays (FRAP, TEAC, DPPH, and ORAC). nih.gov These studies confirm that such hybrid molecules possess the ability to trap free radicals. nih.gov The antioxidant activity of these compounds is crucial as it may help inhibit oxidative processes that contribute to the complications of conditions like diabetes. nih.gov

The mechanism of free radical scavenging by phenolic compounds, including resveratrol (B1683913) analogues like 4-hydroxy-3-methoxy-trans-stilbene, has been studied in detail. nih.gov The scavenging activity is influenced by the molecular structure, the specific radical involved, and the solvent. nih.gov The primary mechanisms include hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET). nih.govmdpi.com In non-polar solvents, the HAT mechanism tends to dominate, whereas in polar, ionizable solvents like ethanol, the SPLET mechanism plays a more significant role. nih.gov The presence of electron-donating groups, such as methoxy and hydroxyl groups, generally enhances the reaction rates with free radicals. nih.gov Theoretical studies using density functional theory (DFT) on other complex methoxy-containing compounds have further elucidated that demethylation of the methoxy group can also be part of the radical scavenging process. mdpi.com

Anti-inflammatory and Immunomodulatory Effects

Inflammation is a critical biological response, but chronic inflammation contributes to various diseases. Research into benzaldehyde derivatives has uncovered potential anti-inflammatory activities. For instance, certain benzaldehyde derivatives isolated from the marine fungus Eurotium sp. have been shown to inhibit the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. nih.gov The underlying mechanism involves the inactivation of the NF-κB pathway and the induction of heme oxygenase-1 (HO-1), a protein with anti-inflammatory properties. nih.gov

Similarly, studies on 4-hydroxybenzaldehyde (B117250) have demonstrated its ability to suppress NO production and the expression of iNOS and COX-2 in activated macrophages. researchgate.net Other classes of compounds, such as 3-arylphthalides and pyridazinone derivatives synthesized using substituted benzaldehydes, have also been reported to possess significant anti-inflammatory properties. mdpi.comscielo.br For example, 6-(3'-nitrophenyl)-4-substituted-2,3,5-trihydro-pyridazin-3-one derivatives, synthesized via condensation with aldehydes like 4-hydroxy-3-methoxy benzaldehyde, showed significant anti-inflammatory activity in carrageenan-induced paw edema assays in rats. scielo.br

While direct studies on the immunomodulatory effects of this compound derivatives are limited, research on small molecule analogues (SMAs) of a parasitic helminth product, ES-62, provides insight into how such compounds might function. nih.gov These SMAs, which have complex structures, have been shown to possess anti-allergy properties by inhibiting mast cell functions and protecting against airway hyperresponsiveness in animal models. nih.gov

Anticancer Potential and Cytotoxicity Mechanisms

The search for novel anticancer agents has led to the investigation of various synthetic compounds, including derivatives of substituted benzaldehydes. Thiosemicarbazone derivatives of 3-methoxybenzaldehyde (B106831) have shown significant cytotoxic activity against human breast cancer cell lines. biorxiv.org

In one study, 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) was identified as a potent inhibitor of MCF-7 breast cancer cell growth, with an IC₅₀ value of 2.743 µg/ml. biorxiv.org This activity was found to be selective, as the compound exhibited lower toxicity toward the normal MCF-10 cell line. biorxiv.org The anticancer effect of these ligands appears to be dependent on the dose and the specific chemical substituents on the molecule. biorxiv.org Other thiosemicarbazones, such as those derived from 4-nitrobenzaldehyde, have also demonstrated strong cytotoxic activity against MCF-7 cells. researchgate.net

Chalcones, which can be synthesized from aromatic aldehydes, are another class of compounds widely studied for their anticancer properties. nih.gov They are known to induce apoptosis (programmed cell death) in cancer cells through various mechanisms. nih.gov Studies on a range of synthetic chalcones have shown high cytotoxicity against multiple human cancer cell lines, including those for breast (MCF-7), lung (A549), prostate (PC3), and colorectal (HT-29) cancers. nih.gov The mechanism of action often involves an increase in reactive oxygen species (ROS) within the cancer cells, which in turn triggers apoptosis through both intrinsic and extrinsic pathways. nih.gov The general effect of benzaldehyde derivatives is a decrease in cancer cell viability, although the specific outcome can be influenced by concentration and incubation time. rgcc-international.com

Table 2: Cytotoxicity of Benzaldehyde Derivatives Against MCF-7 Breast Cancer Cells This table is interactive. You can sort and filter the data.

| Compound | IC₅₀ Value (µg/ml) | Key Finding | Reference |

|---|---|---|---|

| 3-Methoxybenzaldehyde thiosemicarbazone | 2.743 | Potent and selective growth inhibition | biorxiv.org |

| Acetone thiosemicarbazone | 2.271 | Identified as most potent in the tested series | biorxiv.org |

| 4-Nitrobenzaldehyde thiosemicarbazone | >20 (in one study) | Least potent in the tested series | biorxiv.org |

| Doxorubicin (Reference Drug) | Near values of active thiosemicarbazones | Strong cytotoxic activity | researchgate.net |

Assessment of Sensitization Potential and Toxicological Profile via Chemoassays

Aromatic aldehydes are used in fragrances and flavorings, making it important to understand their potential to cause skin sensitization. The primary mechanism for sensitization involves the reaction of the aldehyde's carbonyl group with amino groups of proteins in the skin to form an imine (Schiff base). nih.gov

The reactivity of various aromatic aldehydes has been quantified using chemoassays, such as measuring the reaction rate with a model amino nucleophile like Glycine-para-nitroanilide (Gly-pNA). nih.gov These studies help to build structure-reactivity relationships. The reactivity is heavily influenced by the electronic effects of substituents on the benzene ring. Electron-withdrawing groups (like nitro or chloro groups) generally increase the reactivity of the aldehyde, while electron-donating groups (like methoxy or hydroxy groups) tend to decrease it, particularly when located at the para position. nih.gov

For instance, 3-methoxybenzaldehyde is more reactive than benzaldehyde itself, which is in turn more reactive than 4-methoxybenzaldehyde. nih.gov This is because the methoxy group at the meta position exerts an electron-withdrawing inductive effect (-I) without a counteracting electron-donating resonance effect (+M) at the carbonyl carbon, making the carbon more electrophilic and susceptible to nucleophilic attack. nih.gov Conversely, a para-methoxy group strongly deactivates the aldehyde toward Schiff base formation due to its +M effect. nih.gov Based on these established principles, this compound would be expected to have a reactivity profile influenced by the meta-methoxy group (activating) and the para-methyl group (weakly deactivating).

Metabolic Pathway Investigations for Related Aromatic Aldehydes

The metabolism of aromatic aldehydes in mammals is primarily handled by molybdo-flavoenzymes called aldehyde oxidases (AOXs), which are abundant in the liver. researchgate.net These enzymes catalyze the oxidation of aldehydes to their corresponding carboxylic acids. researchgate.net The substrate specificity of different AOX isoforms has been studied using various benzaldehyde derivatives. For example, guinea pig liver AOX shows high affinity for 2-methoxy-, 3-hydroxy-, and 4-hydroxybenzaldehydes. researchgate.net Mouse AOX isoforms also demonstrate high affinity for methoxybenzaldehydes. researchgate.net This suggests that an aldehyde like this compound would likely be metabolized in the body to 3-methoxy-4-methylbenzoic acid.

In fungi, such as Aspergillus niger, metabolic pathways exist to degrade a wide array of plant-derived aromatic compounds. mdpi.com These pathways often funnel various compounds toward central intermediates like protocatechuic acid. For example, hydroxycinnamic acids such as ferulic acid (3-methoxy-4-hydroxycinnamic acid) are processed through a series of enzymatic steps. mdpi.com While the specific pathway for this compound is not detailed, it is plausible that microorganisms would metabolize it through oxidation of the aldehyde group and potential demethylation or hydroxylation of the ring, integrating it into established aromatic degradation pathways. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methoxy-4-methylbenzaldehyde, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves condensation reactions using substituted benzaldehyde precursors. For example, 4-benzyloxy-3-methoxybenzaldehyde was synthesized via a Schiff base reaction between 2-hydrazinopyridine and the aldehyde in ethanol with acetic acid catalysis, yielding 91% after purification . Optimizing stoichiometry (1:1 molar ratio), solvent choice (ethanol for solubility), and catalytic acid (acetic acid) enhances efficiency. Monitoring via TLC (dichloromethane mobile phase) ensures reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H-NMR : The aldehyde proton typically resonates at δ ~10.72 ppm, while methoxy groups appear at δ ~3.84 ppm. Aromatic protons show splitting patterns (e.g., doublets at δ 7.24 ppm) indicative of substitution .

- FTIR : Strong absorption bands at ~1596 cm⁻¹ (C=O stretch) and ~1261 cm⁻¹ (C-O of methoxy) confirm functional groups .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 334.1553 for a related compound) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store in airtight containers at 0–6°C to prevent oxidation or moisture absorption. Avoid exposure to light, as UV degradation can alter aldehyde functionality. Compatibility testing with common solvents (e.g., DMSO, ethanol) is recommended to avoid decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR chemical shifts for this compound?

- Methodological Answer : Discrepancies may arise from solvent effects (e.g., DMSO-d6 vs. CDCl3), concentration, or impurities. For example, δ 10.72 ppm for the aldehyde proton in DMSO-d6 may shift in polar aprotic solvents. Cross-validate using 13C-NMR (e.g., carbonyl carbons at ~157 ppm) and spiking experiments with authentic standards. Systematic solvent studies and purity assessments (HPLC) can isolate variables .

Q. What strategies mitigate the formation of by-products during the synthesis of this compound?

- Methodological Answer :

- Protective Groups : Use methoxymethyl (MOM) or benzyl groups to block reactive hydroxyl sites during synthesis, as seen in 3-methoxy-4-(methoxymethoxy)benzaldehyde preparation .

- Purification : Vacuum filtration and sequential washing (water followed by methanol) remove unreacted hydrazines or acidic by-products .

- Reaction Monitoring : Real-time NMR or TLC detects intermediates, allowing adjustments to reaction time/temperature .

Q. How do computational models predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Quantum-chemical calculations (e.g., DFT) model electron density at the aldehyde group, revealing susceptibility to nucleophilic attack. QSPR models correlate substituent effects (e.g., methoxy vs. methyl groups) with reaction rates. For instance, the electron-donating methoxy group decreases electrophilicity compared to unsubstituted benzaldehyde, as predicted by CC-DPS’s patented QSQN technology .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the solubility of this compound in polar solvents?

- Methodological Answer : Discrepancies (e.g., slight solubility in water vs. high solubility in ethanol) may stem from measurement conditions (temperature, pH). Replicate experiments under standardized conditions (25°C, neutral pH) and use techniques like gravimetric analysis or UV-Vis spectroscopy for quantification. Cross-reference with analogs (e.g., 4-hydroxybenzaldehyde solubility: 8.45 mg/mL in water ) to identify trends .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| 1H-NMR (DMSO-d6) | δ 10.72 (s, 1H, aldehyde) | |

| FTIR (ATR) | 1596 cm⁻¹ (C=O stretch) | |

| Storage Conditions | 0–6°C, airtight container | |

| Synthetic Yield | 91% (Schiff base reaction) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.